
4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. TFP is a pyrazole derivative, which is a class of compounds that has been extensively studied for their biological and pharmacological activities.
作用机制
The mechanism of action of TFP is not well understood, but it is believed to involve the interaction of TFP with specific targets, such as metal ions, ion channels, and receptors. TFP has been shown to selectively bind to copper ions through the formation of a stable complex, which can be detected using fluorescence spectroscopy. TFP has also been shown to modulate the activity of ion channels and receptors, possibly through the alteration of their conformation or function.
Biochemical and physiological effects:
The biochemical and physiological effects of TFP are not well characterized, but it has been shown to have potential therapeutic applications. TFP has been shown to modulate the activity of the TRPV1 channel, which is involved in pain perception and inflammation. TFP has also been shown to modulate the activity of the GABA receptor, which is involved in the regulation of neuronal activity and anxiety. TFP has potential as a therapeutic agent for the treatment of pain, inflammation, and anxiety.
实验室实验的优点和局限性
TFP has several advantages for lab experiments, including its high selectivity and sensitivity for metal ions, its ability to modulate the activity of ion channels and receptors, and its potential therapeutic applications. However, TFP has some limitations, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of TFP, including the development of more efficient synthesis methods, the characterization of its mechanism of action, and the evaluation of its potential therapeutic applications. TFP has potential as a therapeutic agent for the treatment of pain, inflammation, and anxiety, and further studies are needed to evaluate its safety and efficacy in animal models and clinical trials. In addition, TFP can be used as a tool for studying the role of metal ions, ion channels, and receptors in biological systems, and further studies are needed to elucidate its interactions with these targets.
合成方法
TFP can be synthesized using various methods, including the reaction of 4-amino-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethylamine and propylamine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as DMF or DMSO, and the product is purified through column chromatography or recrystallization. The yield of TFP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and stoichiometry of the reactants.
科学研究应用
TFP has been studied for its potential use in various applications, including as a fluorescent probe for detecting metal ions, as a ligand for metal-catalyzed reactions, and as a modulator of ion channels and receptors. TFP has been shown to selectively bind to copper ions and can be used for detecting copper ions in biological samples. TFP has also been used as a ligand for copper-catalyzed reactions, such as the synthesis of pyrazoles and pyridines. In addition, TFP has been shown to modulate the activity of ion channels and receptors, such as the TRPV1 channel and the GABA receptor.
属性
IUPAC Name |
4-amino-N-propyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-2-3-14-8(17)7-6(13)4-16(15-7)5-9(10,11)12/h4H,2-3,5,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIRQTSABJSPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 5-(4-chlorophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2828272.png)
![5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/no-structure.png)
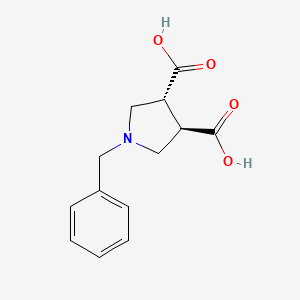
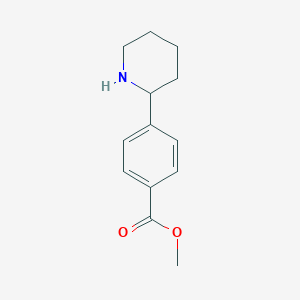
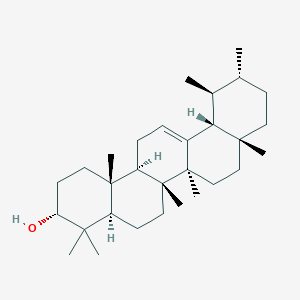
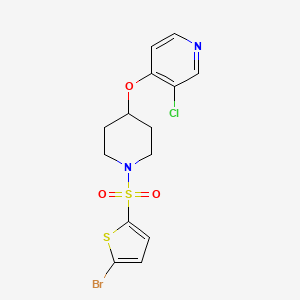
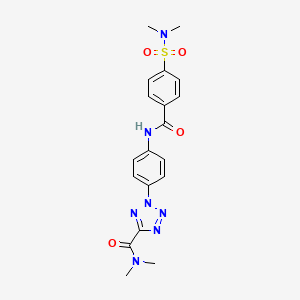
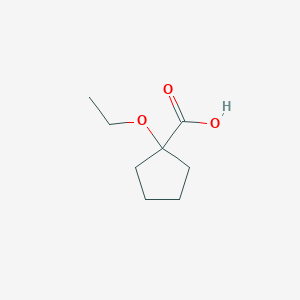
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2828282.png)
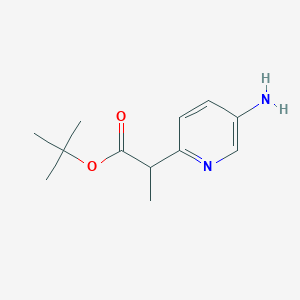
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2828285.png)
![2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2828288.png)
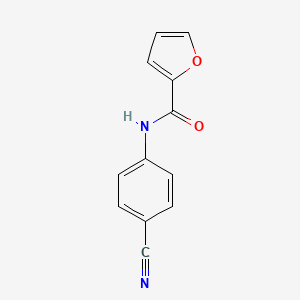
![3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid](/img/structure/B2828292.png)